molecular formula C26H34N6O11 B562347 Suc-ala-ala-pro-glu-pna CAS No. 108929-37-9

Suc-ala-ala-pro-glu-pna

Cat. No.: B562347
CAS No.: 108929-37-9
M. Wt: 606.589
InChI Key: YZDFMSJNAHKTFX-LNMJFAINSA-N
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Description

Suc-ala-ala-pro-glu-pna, also known as N-succinyl-alanyl-alanyl-prolyl-glutamyl-p-nitroanilide, is a synthetic peptide substrate commonly used in biochemical assays. This compound is particularly valuable for its role as a chromogenic substrate, which means it can produce a color change when acted upon by specific enzymes. This property makes it useful for monitoring enzyme activity, especially in the study of proteases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Suc-ala-ala-pro-glu-pna typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process generally includes the following steps:

    Attachment of the first amino acid: The first amino acid, protected by a suitable protecting group, is attached to the resin.

    Deprotection: The protecting group is removed to expose the amino group.

    Coupling: The next amino acid, also protected, is coupled to the growing chain using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage and deprotection: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. The final product is typically purified using high-performance liquid chromatography (HPLC) to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Suc-ala-ala-pro-glu-pna primarily undergoes hydrolysis reactions when acted upon by specific enzymes. Hydrolysis involves the cleavage of the peptide bond, resulting in the release of p-nitroaniline, which produces a yellow color detectable by spectrophotometry.

Common Reagents and Conditions

    Enzymes: Proteases such as elastase, chymotrypsin, and cathepsin G are commonly used to hydrolyze this compound.

    Buffers: Phosphate-buffered saline (PBS) or other suitable buffers are used to maintain the pH and ionic strength of the reaction mixture.

    Temperature: Reactions are typically carried out at physiological temperatures (around 37°C) to mimic biological conditions.

Major Products

The primary product of the hydrolysis of this compound is p-nitroaniline, which can be quantified by measuring the absorbance at 400-410 nm.

Scientific Research Applications

Enzyme Activity Assays

Description:
Suc-Ala-Ala-Pro-Glu-pNA is primarily utilized as a substrate in enzyme activity assays. Its structure allows researchers to measure the kinetics of proteolytic enzymes effectively.

Key Features:

  • Substrate Specificity: It is cleaved by various proteases, enabling the study of enzyme mechanisms.
  • Quantitative Measurement: The release of p-nitroaniline (pNA) upon cleavage can be quantitatively measured using spectrophotometry.

Case Study Example:
In a study assessing the activity of prolyl-isomerase Pin1, researchers utilized this compound to evaluate its cleavage by the enzyme. The absorbance changes due to pNA release were monitored, providing insights into the enzyme's kinetic properties .

Drug Development

Description:
This compound is instrumental in drug discovery processes, particularly for peptide-based therapeutics.

Key Features:

  • Screening Potential Candidates: this compound aids in screening and characterizing new drug candidates targeting protease enzymes.
  • Understanding Drug Interactions: It helps elucidate the interactions between drugs and their target enzymes.

Case Study Example:
Research involving the inhibition of neutrophil functions demonstrated how this compound could be used to assess the effectiveness of potential drug inhibitors on protease activity .

Biochemical Research

Description:
The compound is widely applied in biochemical studies focusing on protein interactions and cellular processes.

Key Features:

  • Investigating Protein Functions: It provides insights into how proteins interact within biological systems.
  • Disease Mechanism Studies: Researchers use it to understand the role of specific enzymes in disease pathways.

Case Study Example:
In studies examining inflammatory responses, this compound was employed to investigate the role of proteases in neutrophil activation and their implications for inflammatory diseases .

Diagnostic Applications

Description:
this compound can be utilized in diagnostic tests to detect specific protease activities.

Key Features:

  • Early Disease Detection: Its application in diagnostics can facilitate early detection of diseases associated with abnormal protease activity.
  • Clinical Relevance: The ability to measure protease levels can aid in monitoring disease progression or treatment efficacy.

Educational Purposes

Description:
This compound is often used in academic settings to teach students about peptide chemistry and enzymatic reactions.

Key Features:

  • Hands-On Learning Experience: Students can learn about enzyme kinetics through practical experiments involving this compound.
  • Foundation for Advanced Studies: It serves as an introductory tool for more complex biochemical concepts.

Summary Table of Applications

Application AreaKey UsesBenefits
Enzyme Activity AssaysSubstrate for proteasesQuantitative measurement of enzyme kinetics
Drug DevelopmentScreening drug candidatesUnderstanding drug-enzyme interactions
Biochemical ResearchInvestigating protein interactionsInsights into cellular processes and disease mechanisms
Diagnostic ApplicationsDetecting specific protease activitiesEarly disease detection
Educational PurposesTeaching peptide chemistryPractical learning experience

Mechanism of Action

The mechanism of action of Suc-ala-ala-pro-glu-pna involves its hydrolysis by specific proteases. The enzyme binds to the peptide substrate and catalyzes the cleavage of the peptide bond, releasing p-nitroaniline. This reaction can be monitored by measuring the increase in absorbance at 400-410 nm, providing a quantitative measure of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    Suc-ala-ala-pro-phe-pna: Another chromogenic substrate used to study protease activity, particularly elastase.

    Suc-ala-glu-pro-phe-pna: Used to evaluate the activity of peptidylprolyl isomerase Pin1.

    Suc-ala-pro-pna: Utilized to detect the activity of prolyl endopeptidase.

Uniqueness

Suc-ala-ala-pro-glu-pna is unique due to its specific sequence, which makes it a suitable substrate for certain proteases that recognize and cleave after the glutamic acid residue. This specificity allows for targeted studies of enzyme activity and inhibition, making it a valuable tool in both basic and applied research.

Biological Activity

Suc-ala-ala-pro-glu-pNA (N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-glutamic acid 4-nitroanilide) is a synthetic peptide widely utilized in biochemical research, particularly as a substrate for studying enzyme activity. This article delves into its biological activity, focusing on its interactions with various enzymes, applications in research, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C₂₇H₃₉N₇O₉
  • Molecular Weight : 605.64 g/mol
  • Structure : The peptide consists of a succinyl group attached to a sequence of amino acids (Ala-Ala-Pro-Glu) and a p-nitroanilide (pNA) moiety that serves as a chromogenic reporter.

This compound acts primarily as a substrate for glutamyl endopeptidases and other serine/threonine kinases. The mechanism involves the cleavage of the peptide bond between glutamic acid and pNA, resulting in the release of p-nitroaniline, which can be quantified spectrophotometrically due to its yellow color. This property allows researchers to monitor enzyme activity through colorimetric assays, providing insights into enzymatic kinetics.

Biological Activity

  • Enzyme Substrate :
    • This compound is recognized by serine proteases and peptidyl-prolyl isomerases (e.g., Pin1), facilitating studies on enzyme inhibition and kinetics.
    • It has been used to assess the inhibitory effects of various compounds on enzymatic activity, determining kinetic parameters such as IC50 values.
  • Applications in Research :
    • The compound is employed in high-throughput screening assays to evaluate enzyme inhibitors.
    • It serves as a model substrate for studying the specificity and efficiency of glutamyl endopeptidases.

Study 1: Enzyme Kinetics

A study investigated the kinetics of glutamyl endopeptidase using this compound as a substrate. Researchers measured the rate of pNA release at varying substrate concentrations, determining Michaelis-Menten parameters that elucidated enzyme efficiency and substrate affinity.

Study 2: Inhibition Assays

Another significant study utilized this compound to evaluate potential inhibitors of Pin1. By performing competitive inhibition assays, researchers established the IC50 values for several compounds, demonstrating the utility of this substrate in drug discovery efforts targeting prolyl isomerases.

Comparative Analysis with Similar Compounds

The following table summarizes structural and functional comparisons with related substrates:

Compound NameMolecular FormulaUnique Features
Suc-Ala-Ala-Pro-Lys-pNAC₂₇H₃₉N₇O₉Substrate for serine/threonine kinase activity
Suc-Ala-Glu-Pro-Phe-pNAC₃₂H₃₈N₆O₁₁Substrate for peptidyl-prolyl isomerase Pin1
Suc-Ala-Gly-Pro-Phe-pNAC₂₉H₃₄N₆O₉Related chromogenic substrate with different kinetics
Suc-DL-Ala-DL-Ala-DL-Pro-DL-Glu-pNAC₂₈H₄₂N₈O₉Broader application; hydrolysis by specific enzymes

Properties

IUPAC Name

(4S)-4-[[(2S)-1-[(2S)-2-[[(2S)-2-(3-carboxypropanoylamino)propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-(4-nitroanilino)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N6O11/c1-14(27-20(33)10-12-22(36)37)23(38)28-15(2)26(41)31-13-3-4-19(31)25(40)30-18(9-11-21(34)35)24(39)29-16-5-7-17(8-6-16)32(42)43/h5-8,14-15,18-19H,3-4,9-13H2,1-2H3,(H,27,33)(H,28,38)(H,29,39)(H,30,40)(H,34,35)(H,36,37)/t14-,15-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZDFMSJNAHKTFX-LNMJFAINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N6O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

606.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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